molecular formula C11H20Cl2N2O B2527409 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL CAS No. 887405-41-6

2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL

Cat. No.: B2527409
CAS No.: 887405-41-6
M. Wt: 267.19
InChI Key: XZRVTNQJUFBMMV-UHFFFAOYSA-N
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Description

2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL is an organic compound with a complex structure that includes both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL typically involves the reaction of 4-dimethylaminobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces amines .

Scientific Research Applications

2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-methoxyphenyl)-propan-1-OL
  • 2-Amino-3-(4-methylphenyl)-propan-1-OL
  • 2-Amino-3-(4-chlorophenyl)-propan-1-OL

Uniqueness

2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required .

Biological Activity

2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL, also known as a chiral amino alcohol, has garnered attention for its diverse biological activities and potential therapeutic applications. This compound, characterized by the presence of an amino group and a hydroxyl group on its propanol backbone, along with a dimethylamino-substituted phenyl ring, exhibits significant interactions with various biological targets.

The molecular formula of this compound is C11H18N2OC_{11}H_{18}N_{2}O, with a molecular weight of approximately 194.27 g/mol. Its structure allows for versatile interactions in biochemical pathways, making it a valuable compound in pharmacological research .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential in enzyme mechanism studies and protein-ligand interactions. The presence of functional groups such as hydroxyl and amino enhances its binding affinity to specific molecular targets, influencing various biochemical processes .

Enzyme Interactions

Research indicates that this compound can interact with key enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit certain enzymes critical for the survival of pathogens, suggesting potential applications in antimicrobial therapies .

Case Studies

Several case studies have demonstrated the effectiveness of this compound in biological assays:

  • Antimalarial Activity : A study evaluated various derivatives of amino alcohols, including this compound, against Plasmodium falciparum. Some derivatives exhibited moderate antiplasmodial activity with IC50 values less than 25 μM, indicating potential as antimalarial agents .
  • Anticancer Potential : In vitro studies have explored the compound's effects on cancer cell lines. It has been reported to induce apoptosis in certain cancer cells, highlighting its potential as an anticancer therapeutic .

Comparative Analysis

To further understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
3-Dimethylamino-1-(4-methoxyphenyl)propan-1-OLC₁₁H₁₉N₂OSimilar backbone but with a methoxy group
4-DimethylaminophenolC₈H₁₁N₁OContains a phenolic hydroxyl instead of an alcohol
3-Dimethylamino-N-methylbenzamideC₉H₁₂N₂OAmide instead of alcohol; retains dimethylamino group

This table illustrates how the unique functional groups of this compound contribute to its distinct biological activities compared to other related compounds .

Mechanistic Insights

The mechanism of action for this compound involves several biochemical pathways:

  • Receptor Binding : Interaction studies reveal that this compound binds effectively to various receptors, influencing physiological responses and potentially modulating disease pathways .
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .

Properties

IUPAC Name

2-amino-3-[4-(dimethylamino)phenyl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-13(2)11-5-3-9(4-6-11)7-10(12)8-14/h3-6,10,14H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOHUVFPVDSUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601273773
Record name β-Amino-4-(dimethylamino)benzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887405-41-6
Record name β-Amino-4-(dimethylamino)benzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887405-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-4-(dimethylamino)benzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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